

Tetrabutylammonium Cyanide: A Comprehensive Safety and Handling Guide for Researchers

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Compound of Interest

Compound Name: *Tetrabutylammonium cyanide*

Cat. No.: *B079372*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium cyanide (TBACN) is a quaternary ammonium salt with the chemical formula $[(CH_3CH_2CH_2CH_2)_4N]CN$. It is utilized in organic synthesis as a phase transfer catalyst and as a source of the cyanide ion.^[1] Its dual nature, combining a bulky quaternary ammonium cation with the highly toxic cyanide anion, necessitates a thorough understanding of its safety profile and handling requirements. This guide provides a comprehensive overview of the safety data sheet (SDS) information for **tetrabutylammonium cyanide**, presented in a format tailored for laboratory and drug development professionals.

Core Safety and Hazard Information

Tetrabutylammonium cyanide is classified as a highly toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled.^{[2][3][4]} Contact with acids liberates very toxic hydrogen cyanide gas.^[5] It is also very toxic to aquatic life with long-lasting effects.^{[2][6]}

GHS Hazard Classification^{[2][3][4]}

- Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed.
- Acute Toxicity, Dermal (Category 1): H310 - Fatal in contact with skin.
- Acute Toxicity, Inhalation (Category 2): H330 - Fatal if inhaled.

- Hazardous to the Aquatic Environment, Acute Hazard (Category 1): H400 - Very toxic to aquatic life.
- Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): H410 - Very toxic to aquatic life with long lasting effects.
- Contact with acids liberates very toxic gas: EUH032.

Quantitative Data Summary

The following tables summarize the key quantitative data available for **tetrabutylammonium cyanide**.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₃₆ N ₂	[5]
Molecular Weight	268.48 g/mol	[3][5]
Appearance	Slightly beige crystalline solid	[3]
Melting Point	85-92 °C	[4][5]
Solubility	Soluble in water	[1][3]

Table 2: Toxicological Data

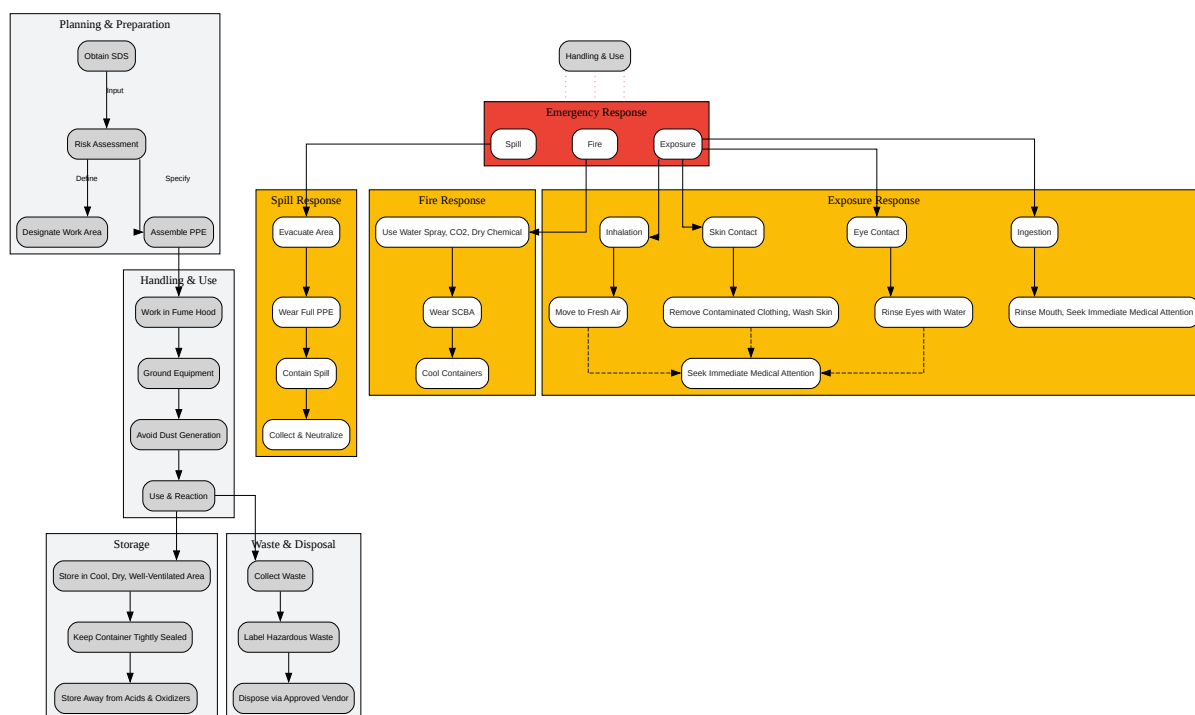
Parameter	Value	Species	Route	Reference(s)
LD ₅₀ (Lethal Dose, 50%)	5.1 mg/kg	Not specified	Oral	[6]
LD ₅₀ (Lethal Dose, 50%)	5 mg/kg	Not specified	Dermal	[2]

Table 3: Exposure Limits

Limit	Value	Issuing Agency	Reference(s)
Permissible Exposure Limit (PEL)	5.0 mg/m ³ (as CN)	OSHA	[7]
Immediately Dangerous to Life or Health (IDLH)	25.0 mg/m ³ (as CN)	NIOSH	[7]
Maximum Allowable Concentration (MAK)	2.0 mg/m ³ (inhalable fraction, as CN)	German Research Foundation (DFG)	[7]

Safe Handling and Emergency Procedures

A logical workflow for the safe handling of **tetrabutylammonium cyanide**, from receipt to disposal, is crucial to minimize risk. The following diagram illustrates the key decision points and actions required.



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A flowchart outlining the safe handling and emergency procedures for **tetrabutylammonium cyanide**.

Experimental Protocols: Toxicological Assessment

Detailed experimental protocols for the toxicological assessment of **tetrabutylammonium cyanide** are not readily available in the public domain. The LD₅₀ values presented in the safety data sheets are typically determined through standardized acute toxicity testing methodologies. What follows is a general description of the principles behind such testing.

General Methodology for Acute Oral and Dermal LD₅₀ Determination

The determination of the LD₅₀, the dose of a substance that is lethal to 50% of a test population, is a standardized procedure in toxicology.^[8]^[9]

1. Test Animals:

- Commonly used species include rats and mice.^[8]
- Animals are of a specific age and weight range and are acclimated to laboratory conditions before the study.

2. Dose Administration:

- Oral LD₅₀: The test substance is administered in a single dose by gavage.^[8] The substance is often dissolved or suspended in a suitable vehicle.
- Dermal LD₅₀: A single dose of the substance is applied to a shaved area of the skin, typically on the back of the animal.^[8] The area is usually covered with a porous gauze dressing.

3. Dose Groups:

- Several groups of animals are used, with each group receiving a different dose of the substance.
- A control group receives only the vehicle.

4. Observation:

- Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.
- Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

5. Data Analysis:

- The number of mortalities in each dose group is recorded.
- Statistical methods, such as the probit analysis, the Reed-Muench method, or the Karber method, are used to calculate the LD₅₀ value.[\[4\]](#)

Toxicological Pathways and Signaling

The toxicity of **tetrabutylammonium cyanide** is a composite of the effects of the tetrabutylammonium cation and the cyanide anion.

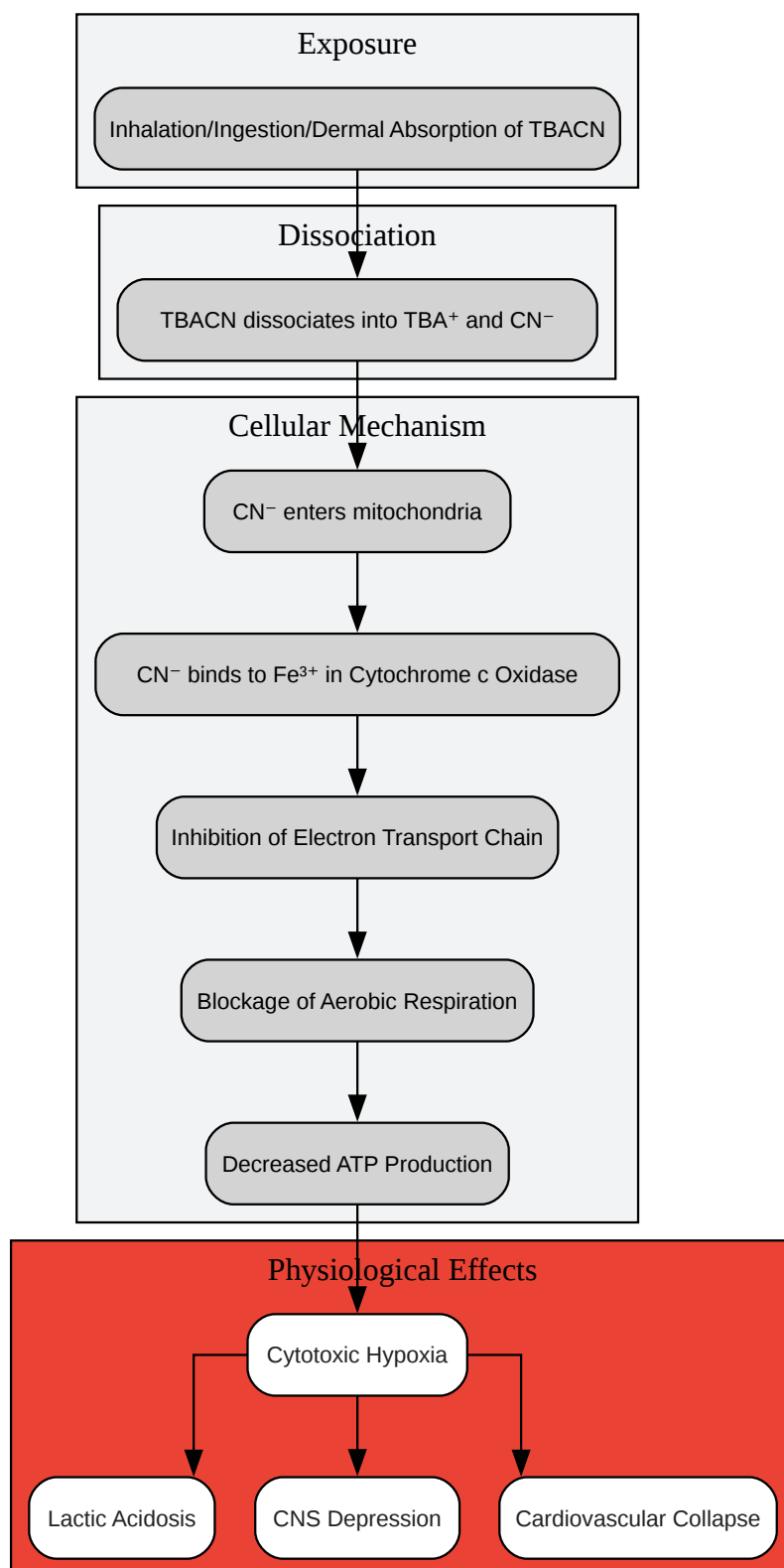
Tetrabutylammonium Cation Toxicity

Quaternary ammonium compounds (QACs) are known to be membrane-active agents.[\[2\]](#) Their cationic nature allows them to interact with negatively charged cell membranes, leading to disruption of membrane integrity and cell death.[\[3\]](#) QACs can also denature proteins.[\[2\]](#) While generally considered to have low systemic toxicity, high concentrations or certain routes of exposure can lead to more severe effects.[\[3\]](#)

Cyanide Anion Toxicity

The primary mechanism of acute cyanide toxicity is the inhibition of cellular respiration. Cyanide binds to the ferric iron in cytochrome c oxidase (cytochrome a₃), an enzyme in the mitochondrial electron transport chain. This binding prevents the utilization of oxygen by cells, leading to cytotoxic hypoxia.[\[10\]](#) This disruption of aerobic metabolism results in a rapid decrease in ATP production, leading to cellular dysfunction and death, particularly affecting organ systems with high oxygen demand, such as the central nervous system and the heart.[\[10\]](#)

The following diagram illustrates the simplified toxicological pathway of the cyanide anion.



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